molecular formula C16H17N3O4 B2881829 1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1170523-66-6

1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Cat. No.: B2881829
CAS No.: 1170523-66-6
M. Wt: 315.329
InChI Key: PYDZFGWJAOXBDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a heterocyclic compound featuring a benzodioxole moiety fused to a 1,3,4-oxadiazole ring, which is further linked to a piperidine group via a ketone bridge. The piperidine moiety introduces conformational flexibility and basicity, which may influence bioavailability and target binding.

Properties

IUPAC Name

1-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-10(20)19-6-2-3-12(8-19)16-18-17-15(23-16)11-4-5-13-14(7-11)22-9-21-13/h4-5,7,12H,2-3,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDZFGWJAOXBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety. This can be achieved through the reaction of piperonal with appropriate reagents. The oxadiazole ring is then introduced via cyclization reactions involving hydrazides and carboxylic acids. Finally, the piperidine ring is incorporated through nucleophilic substitution reactions .

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, utilizing large-scale reactors and continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the oxadiazole ring to an amine.

Common reagents used in these reactions include sodium borohydride for reductions, and halogenating agents for substitutions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The benzo[d][1,3]dioxole moiety is known to interact with microtubules, leading to cell cycle arrest and apoptosis in cancer cells. The oxadiazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs: benzodioxole, 1,3,4-oxadiazole, piperidine, or ethanone functionalities.

Structural Analogues and Their Properties

Compound Name Key Structural Features Molecular Weight (g/mol) Bioactivity/Properties Source
1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butylpyrazol-1-yl)-2-(piperidin-1-yl)ethanone Benzodioxole, pyrazole, piperidine, ethanone 373.24 Antibacterial activity; IR: 1668 cm⁻¹ (C=O), 1502 cm⁻¹ (C=N); Yield: 79%
1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridin-2-ylamino)ethanone 1,3,4-oxadiazole, ethanone, pyridine 250.27 Antimicrobial activity (MIC: 30.2–43.2 μg/cm³); IR: 1661 cm⁻¹ (C=O)
2-(Benzo[d][1,3]dioxol-5-yl)-5-((3-fluoro-4-methoxybenzyl)thio)-1,3,4-oxadiazole Benzodioxole, 1,3,4-oxadiazole, thioether 372.38 Structural emphasis on lipophilicity; No explicit bioactivity reported
(E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one Benzodioxole, piperidine, enone 223.90 Natural product analog (piperanine); NMR data available (CDCl₃: δ 1.0–6.6 ppm)
1-(Benzo[d][1,3]dioxol-5-yl)-2-bromoethanone Benzodioxole, ethanone, bromo-substituent 257.08 Key intermediate for synthesizing benzodioxole-containing heterocycles

Key Structural and Functional Differences

In contrast, thioether-substituted oxadiazoles (e.g., ) exhibit increased lipophilicity, which may improve membrane permeability but reduce solubility.

Substituent Effects: The piperidine group in the target compound offers basicity (pKa ~10–11) and conformational flexibility, unlike rigid morpholine or 4-hydroxypiperidine analogs (e.g., ), which may alter binding kinetics to biological targets.

Bioactivity Trends :

  • Compounds with pyrazole or oxadiazole cores paired with benzodioxole (e.g., ) demonstrate broad-spectrum antimicrobial activity, suggesting the target compound may share similar mechanisms.
  • Piperanine analogs (e.g., ) lack the oxadiazole ring but retain benzodioxole-piperidine motifs, indicating that the oxadiazole in the target compound may enhance target selectivity or metabolic stability.

Research Findings and Implications

  • Antimicrobial Potential: The structural resemblance to pyrazole- and oxadiazole-based antimicrobial agents (MIC values: 30–43 μg/cm³ ) suggests the target compound could inhibit bacterial enzymes (e.g., DNA gyrase) or disrupt membrane integrity.
  • Synthetic Accessibility: The use of bromoethanone intermediates (e.g., ) and amine-heterocycle coupling (e.g., ) supports feasible scalability for the target compound’s synthesis.
  • Limitations : Current evidence lacks explicit data on the target compound’s solubility, toxicity, or in vivo efficacy, necessitating further pharmacokinetic studies.

Biological Activity

1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C17H21N3O3
  • Molecular Weight : 315.37 g/mol
  • CAS Number : Not specifically listed but related compounds can be referenced.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of benzo[d][1,3]dioxole have shown significant cytotoxicity against various cancer cell lines.

In a study examining a related compound with a similar structure, it was found that:

  • IC50 against MCF7 cells : 25.72 ± 3.95 μM.
  • Mechanism : The compound induced apoptosis in cancer cells in a dose-dependent manner and inhibited tumor growth in vivo .

Antimicrobial Activity

Compounds containing the benzo[d][1,3]dioxole moiety have exhibited antimicrobial properties. For example:

  • Activity against bacterial strains : Compounds were tested against Escherichia coli and Bacillus subtilis, showing varying degrees of inhibition.

The presence of bulky hydrophobic groups in these compounds is believed to enhance their antimicrobial efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways leading to cell death.
  • Antimicrobial Mechanisms : It may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Study on Anticancer Effects

A notable case study involved the administration of a structurally similar compound to mice with induced tumors. The results indicated:

  • Tumor Volume Reduction : Significant reduction in tumor size compared to control groups.
  • Survival Rates : Enhanced survival rates were observed in treated groups .

Study on Antimicrobial Effects

In another study focusing on antimicrobial activity:

  • Tested Compounds : Various derivatives were synthesized and tested for their antibacterial properties.

Results showed that certain derivatives had MIC values as low as 12.5 μg/ml against Candida albicans, indicating strong antifungal activity .

Data Tables

PropertyValue
Molecular FormulaC17H21N3O3
Molecular Weight315.37 g/mol
IC50 (MCF7 cells)25.72 ± 3.95 μM
MIC (Candida albicans)12.5 μg/ml

Q & A

Q. Table 1. Key Synthetic Intermediates

IntermediateRolePurity Control Method
Benzo[d][1,3]dioxole-5-carbaldehydeOxadiazole precursorHPLC (≥98%)
3-Oxadiazolyl-piperidineCoupling partnerNMR (δ 4.2–4.5, multiplet)

Q. Table 2. Biological Activity Comparison

StudyModelActivity (IC₅₀)Limitation
In vitro (2025)HeLa cells2.3 µMNo pharmacokinetic data
In vivo (2023)Xenograft mice15 mg/kg (TGI = 60%)High toxicity at >25 mg/kg

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.